Cas no 6746-81-2 (Glycidyl 4-Toluenesulfonate)

Glycidyl 4-Toluenesulfonate 化学的及び物理的性質
名前と識別子
-
- 2-Oxiranemethanol,2-(4-methylbenzenesulfonate)
- GLYCIDYL 4-TOLUENESULFONATE
- oxiran-2-ylmethyl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid oxiranylmethyl ester
- (S)-2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE
- QT428577JZ
- 4-methylbenzenesulfonic acid 2-oxiranylmethyl ester
- 2-OXIRANEMETHANOL, 2-(4-METHYLBENZENESULFONATE)
- SY240138
- GLYCIDOL P-TOLUENESULFONATE
- NS00007984
- 2-Oxiranylmethyl 4-methylbenzenesulfonate #
- MFCD00066850
- SY017230
- SY017724
- Oxiranemethanol, 4-methylbenzenesulfonate
- CS-0187599
- A835758
- SCHEMBL439063
- Oxiran-2-ylmethyl4-methylbenzenesulfonate
- (+/-)-glycidyl tosylate
- GLYCIDYL TOSYLATE OXIRAN-2-YLMETHYL-4-METHYLBENZENESULFONATE
- Glycidyl tosylate
- DTXSID40867977
- MFCD00064489
- AKOS015892751
- A803099
- 1-Propanol, 2,3-epoxy-, p-toluenesulfonate
- FT-0605069
- NSC636971
- MFCD00010834
- NSC143322
- 2,3-EPOXYPROPYL TOSYLATE
- GLYCIDYL TOSYLATE, (+/-)-
- FT-0601497
- (oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate
- NSC 143322
- UNII-QT428577JZ
- 6746-81-2
- NSC-143322
- FT-0658535
- 2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE
- AB1463
- 2-Oxiranylmethyl 4-methylbenzenesulfonate
- SB38241
- DB-010809
- S-Glycidyl tosylate; (S)-(+)-Oxirane-2-methanol p-toluenesulfonate
- (2R)-Glycidyl tosylate
- (2S)-(+)-Glycidyl tosylate
- DB-029868
- (R)-Glycidyl tosylate;(S)-Oxiranemethanol 4-methylbenzenesulfonate; Oxiran-2-ylmethyl 4-methylbenzenesulfonate
- Glycidyl 4-Toluenesulfonate
-
- MDL: MFCD00066850
- インチ: InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3
- InChIKey: NOQXXYIGRPAZJC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
計算された属性
- せいみつぶんしりょう: 228.04563003g/mol
- どういたいしつりょう: 228.04563003g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
Glycidyl 4-Toluenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1127177-100g |
Toluene-4-sulfonic acid oxiranylmethyl ester |
6746-81-2 | 95% | 100g |
$1510 | 2024-07-28 | |
Ambeed | A295910-250mg |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 250mg |
$12.0 | 2023-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK100-1g |
Glycidyl 4-Toluenesulfonate |
6746-81-2 | 97% | 1g |
367.0CNY | 2021-07-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29386-250mg |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 97% | 250mg |
¥101.0 | 2022-02-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0041-1g |
Toluene-4-sulfonic acid oxiranylmethyl ester |
6746-81-2 | 96% | 1g |
339.22CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK100-200mg |
Glycidyl 4-Toluenesulfonate |
6746-81-2 | 97% | 200mg |
108.0CNY | 2021-07-15 | |
TRC | G598270-500mg |
Glycidyl 4-Toluenesulfonate |
6746-81-2 | 500mg |
$ 58.00 | 2023-09-07 | ||
TRC | G598270-1g |
Glycidyl 4-Toluenesulfonate |
6746-81-2 | 1g |
$ 87.00 | 2023-09-07 | ||
Fluorochem | 216636-25g |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
6746-81-2 | 95% | 25g |
£520.00 | 2022-02-28 | |
abcr | AB448855-5 g |
Glycidyl 4-toluenesulfonate; . |
6746-81-2 | 5g |
€298.90 | 2023-07-18 |
Glycidyl 4-Toluenesulfonate 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Glycidyl 4-Toluenesulfonateに関する追加情報
Glycidyl 4-Toluenesulfonate (CAS No. 6746-81-2): A Comprehensive Overview in Modern Chemical Research
Glycidyl 4-Toluenesulfonate, with the chemical formula C₈H₉O₄S and CAS number 6746-81-2, is a significant compound in the field of organic synthesis and pharmaceutical development. This compound, often referred to as the Glycidyl 4-Toluenesulfonate, has garnered considerable attention due to its versatile applications in the synthesis of various functional materials and bioactive molecules. The unique structural features of this compound, including its epoxy group and sulfonate moiety, make it a valuable intermediate in the preparation of complex chemical entities.
The Glycidyl 4-Toluenesulfonate is primarily utilized as a reagent in the formation of esters, ethers, and other derivatives through nucleophilic substitution reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles has made it indispensable in synthetic organic chemistry. Moreover, the presence of the toluenesulfonate group enhances its solubility in polar solvents, facilitating its use in various reaction conditions.
In recent years, the Glycidyl 4-Toluenesulfonate has found applications in the development of novel pharmaceuticals and agrochemicals. Its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) has been particularly noteworthy. For instance, it has been employed in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's reactivity allows for the introduction of complex functional groups into molecular frameworks, which is crucial for achieving desired pharmacological properties.
One of the most exciting developments involving Glycidyl 4-Toluenesulfonate is its application in polymer chemistry. The epoxy group present in this compound can undergo cross-linking reactions with a variety of monomers, leading to the formation of high-performance polymers. These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries. The Glycidyl 4-Toluenesulfonate-based polymers are particularly valued for their ability to be tailored to specific industrial requirements through controlled polymerization techniques.
The compound's significance extends to nanotechnology as well. Researchers have explored its use as a monomer in the synthesis of functionalized nanoparticles. These nanoparticles, incorporating the Glycidyl 4-Toluenesulfonate moiety, exhibit unique properties that make them suitable for drug delivery systems, catalysts, and sensors. The ability to modify nanoparticle surfaces with this compound allows for precise control over their interactions with biological systems, opening up new avenues in biomedical research.
Recent studies have also highlighted the role of Glycidyl 4-Toluenesulfonate in green chemistry initiatives. Its use as a sustainable alternative to traditional epoxy resins has been investigated due to its lower environmental impact. By replacing more hazardous reagents with Glycidyl 4-Toluenesulfonate, researchers aim to reduce waste generation and minimize energy consumption during chemical synthesis. This aligns with global efforts to promote environmentally friendly practices in industrial chemistry.
The industrial production of Glycidyl 4-Toluenesulfonate typically involves sulfonation followed by epoxidation of para-toluene diisocyanate or similar precursors. Advances in catalytic processes have improved the efficiency and selectivity of these reactions, leading to higher yields and cleaner reaction profiles. Such improvements are critical for meeting the growing demand for this compound across various sectors.
From an academic perspective, the study of Glycidyl 4-Toluenesulfonate continues to contribute valuable insights into reaction mechanisms and synthetic methodologies. Researchers are exploring novel ways to utilize this compound in cross-coupling reactions, metal-catalyzed transformations, and other advanced synthetic techniques. These efforts not only enhance our understanding of organic chemistry but also pave the way for innovative applications in drug discovery and material science.
The future prospects for Glycidyl 4-Toluenesulfonate are promising, with ongoing research focusing on expanding its utility in emerging fields such as biodegradable materials and renewable energy technologies. As synthetic chemists develop more sophisticated methodologies, the potential applications for this versatile compound will continue to grow. The Glycidyl 4-Toluenesulfonate, with its unique chemical properties and broad applicability, remains a cornerstone of modern chemical research.
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